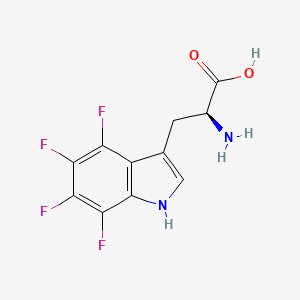

4,5,6,7-Tetrafluoro-L-tryptophan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5,6,7-Tetrafluoro-L-tryptophan is a fluorinated analog of the amino acid tryptophan. This compound is characterized by the substitution of hydrogen atoms with fluorine atoms at the 4, 5, 6, and 7 positions on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrafluoro-L-tryptophan typically involves the fluorination of L-tryptophan. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure selective fluorination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters to achieve high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrafluoro-L-tryptophan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed:

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of partially or fully reduced derivatives.

Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

4,5,6,7-Tetrafluoro-L-tryptophan has a wide range of applications in scientific research:

Chemistry: Used as a probe to study enzyme mechanisms and protein-ligand interactions due to its unique fluorine atoms.

Biology: Incorporated into proteins to study protein folding, stability, and interactions.

Medicine: Investigated for its potential in drug design and development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials and as a building block for complex organic synthesis .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrafluoro-L-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This results in altered enzyme activity or receptor signaling pathways, which can be exploited for therapeutic purposes .

Comparison with Similar Compounds

4,5,6,7-Tetrafluoroindole: Shares a similar fluorinated indole structure but lacks the amino acid functionality.

Fluorinated tryptophans: Other fluorinated analogs of tryptophan with different substitution patterns.

Perfluorinated compounds: Compounds with all hydrogen atoms replaced by fluorine, exhibiting unique chemical properties

Uniqueness: 4,5,6,7-Tetrafluoro-L-tryptophan is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Its ability to mimic natural tryptophan while providing enhanced stability and reactivity makes it a valuable tool in various research applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are used to prepare 4,5,6,7-Tetrafluoro-L-tryptophan, and what intermediates are critical for its synthesis?

- Methodological Answer : The synthesis begins with 2-pentafluorophenylpropionic acid (2-PFPPA), which reacts with allylamine followed by cyclization using lithium diisopropylamide (LDA) to yield 3-methyl-4,5,6,7-tetrafluoroindole (3-Me-indole-f4) in 72% yield. Subsequent oxidation with SeO₂ produces intermediates like indole-f4-3-CHO (86% yield) or 3-(AcO-methyl)indole-f4 (60% yield), which are pivotal for synthesizing fluorinated tryptophan analogs .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for confirming fluorination patterns and stereochemistry. For example, crystallographic characterization of Zn(II) complexes with tetrafluorinated benzothiazole ligands (e.g., compound 4 in ) provides structural insights via X-ray diffraction. Fluorescence spectroscopy can also assess environmental sensitivity due to fluorine's electron-withdrawing effects .

Q. What role does fluorination play in altering the physicochemical properties of tryptophan analogs?

- Methodological Answer : Fluorination increases hydrophobicity and electron density at the indole ring, enhancing resistance to enzymatic degradation. Comparative studies using HPLC or fluorometric assays (e.g., Tryptophan Fluorometric Assay Kit in ) quantify stability differences between native and fluorinated tryptophan in biological matrices .

Advanced Research Questions

Q. What experimental challenges arise when incorporating this compound into nicotinic acetylcholine receptors (nAChRs), and how can these be addressed?

- Methodological Answer : Low expression yields occur due to steric hindrance from fluorine atoms, as observed in α4β4 and α7 nAChRs. To mitigate this, use nicotine (instead of acetylcholine) as an agonist to amplify signal detection. Optimize codon usage in heterologous expression systems (e.g., Xenopus oocytes) and validate incorporation via radioligand binding assays .

Q. How does this compound serve as a probe for studying cation-π interactions in ligand-binding domains?

- Methodological Answer : Fluorine's electron-withdrawing nature disrupts cation-π interactions between tryptophan residues (e.g., TrpB in nAChRs) and agonists like acetylcholine. Compare EC₅₀ values of fluorinated vs. non-fluorinated analogs using electrophysiology (e.g., two-electrode voltage clamping). A 9-fold increase in EC₅₀ for 5-CN-Trp vs. 5-bromo-tryptophan confirms the interaction's sensitivity to fluorination .

Q. What strategies improve the yield of fluorinated tryptophan derivatives in complex biochemical systems?

- Methodological Answer : Optimize deprotection steps (e.g., indole-nitrogen deprotection in ) and employ LDA for cyclization to reduce side reactions. For protein engineering, use amber codon suppression with orthogonal tRNA/synthetase pairs to enhance incorporation efficiency in E. coli or mammalian cells .

Q. How does fluorination at the 4,5,6,7 positions affect fluorescence quenching in protein folding studies?

- Methodological Answer : Time-resolved fluorescence spectroscopy reveals that fluorinated tryptophan exhibits reduced quantum yield and altered decay kinetics compared to native tryptophan. Use single-tryptophan mutants (e.g., proteins with one fluorinated residue) to isolate environmental effects, such as solvent accessibility or hydrophobic packing .

Q. Can this compound be used to study metabolic pathways involving indoleamine 2,3-dioxygenase (IDO1)?

- Methodological Answer : Fluorinated tryptophan analogs competitively inhibit IDO1-mediated tryptophan catabolism. Validate through dual luciferase assays (e.g., IDO1 promoter activity in ) and measure tryptophan levels in cell supernatants via fluorometric assays. Compare IC₅₀ values with non-fluorinated controls .

Q. Methodological Considerations

- Data Contradictions : highlights discrepancies in fluorinated tryptophan's compatibility with different agonists (ACh vs. nicotine). Address this by standardizing agonist selection based on receptor subtype and experimental goals.

- Advanced Tools : Use quantum mechanical calculations (e.g., DFT) to model fluorine's electronic effects on aromatic interactions, complementing empirical data from crystallography .

Properties

CAS No. |

72120-72-0 |

|---|---|

Molecular Formula |

C11H8F4N2O2 |

Molecular Weight |

276.19 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4,5,6,7-tetrafluoro-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H8F4N2O2/c12-6-5-3(1-4(16)11(18)19)2-17-10(5)9(15)8(14)7(6)13/h2,4,17H,1,16H2,(H,18,19)/t4-/m0/s1 |

InChI Key |

TVKMKLHCZVODHW-BYPYZUCNSA-N |

Isomeric SMILES |

C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)CC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.